2-(Chloromethoxy)naphthalene

Description

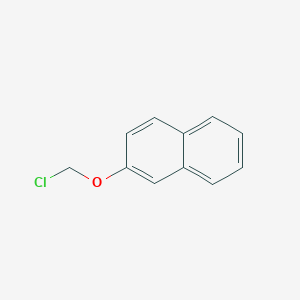

2-(Chloromethoxy)naphthalene (CAS: Not explicitly provided in evidence; structurally related to compounds like 2-(chloromethoxy)decahydro-naphthalene [CAS 261778-10-3] ) is a naphthalene derivative featuring a chloromethoxy (-OCH₂Cl) substituent at the 2-position of the naphthalene ring. This compound belongs to the class of halogenated aromatic ethers, which are notable for their applications in organic synthesis, polymer additives, and specialty chemicals.

For instance, halogenation typically enhances environmental persistence, while methoxy groups may alter metabolic pathways .

Properties

CAS No. |

83767-84-4 |

|---|---|

Molecular Formula |

C11H9ClO |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

2-(chloromethoxy)naphthalene |

InChI |

InChI=1S/C11H9ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 |

InChI Key |

KSSLJPSNFYHRPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Chloromethoxy)naphthalene with key analogs:

Key Observations :

- Substituent Effects: The chloromethoxy group in this compound likely reduces volatility compared to 1-chloronaphthalene due to increased molecular weight and polarity.

- Synthetic Utility : Unlike 1-chloronaphthalene (a direct halogenation product), this compound may require multi-step synthesis, such as methoxy group introduction followed by chlorination .

Toxicological Profiles

- Naphthalene and Methylnaphthalenes: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC) with hepatotoxic and neurotoxic effects. Methyl derivatives (e.g., 2-methylnaphthalene) show similar toxicity profiles but with reduced volatility .

- Chlorinated Analogs: Chloronaphthalenes are associated with endocrine disruption and hepatic enzyme induction.

- Fluorescent Brighteners : Compounds like C.I.367 exhibit low acute toxicity but raise concerns about bioaccumulation in food-contact materials .

Environmental Behavior

- Persistence : Chlorine substituents enhance environmental persistence. This compound is expected to adsorb strongly to soils and sediments, similar to chloronaphthalenes .

- Degradation : Methoxy groups may increase susceptibility to microbial degradation compared to fully halogenated naphthalenes, though chlorine could slow this process .

Analytical Methods

- Detection : HPLC with fluorescence detection (as used for C.I.367 ) could be adapted for this compound, leveraging its aromatic structure. Mass spectrometry (e.g., NIST protocols for 2-methoxynaphthalene ) would aid in identification.

- Biomonitoring: No biomarkers specific to this compound are reported, but urinary metabolites of naphthalene (e.g., 1-naphthol) might serve as proxies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.